6,7-Dichloro-2-methylquinazolin-4-amine
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Overview
Description
6,7-Dichloro-2-methylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2-methylquinazolin-4-amine typically involves the reaction of 2-amino-5,6-dichlorobenzonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
6,7-Dichloro-2-methylquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Research focuses on its use as a lead compound in developing new anticancer drugs.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, it targets epidermal growth factor receptor (EGFR) in cancer cells.
Afatinib: A broader spectrum inhibitor that targets multiple tyrosine kinases.
Uniqueness: 6,7-Dichloro-2-methylquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Its dichloro and methyl groups contribute to its potency and selectivity as an anticancer agent .
Properties
Molecular Formula |
C9H7Cl2N3 |
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Molecular Weight |
228.07 g/mol |
IUPAC Name |
6,7-dichloro-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H7Cl2N3/c1-4-13-8-3-7(11)6(10)2-5(8)9(12)14-4/h2-3H,1H3,(H2,12,13,14) |
InChI Key |
GFYOXDGOPMJGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N)Cl)Cl |
Origin of Product |
United States |
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